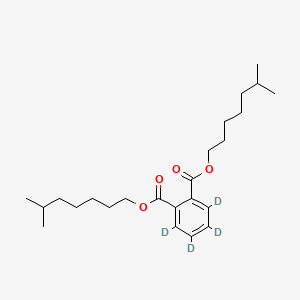
Diisooctylphthalat-d4
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Toxikokinetische Studien
Diisooctylphthalat-d4 wird in toxikokinetischen Studien eingesetzt . In diesen Studien erhielten Ratten this compound oral oder intravenös, und Plasma, Urin, Kot und verschiedene Gewebe wurden zu vorgegebenen Zeitpunkten entnommen . Der im Urin ausgeschiedene Hauptmetabolit war MCiNP, was darauf hindeutet, dass er ein nützlicher Biomarker sein könnte .
Umwelt-Risikobewertung
Die toxikokinetischen Eigenschaften von this compound, die bisher nicht eindeutig berichtet wurden, wurden in dieser Studie identifiziert . Dieser Bericht dient als nützliche Referenz für zukünftige Umweltvorschriften für this compound und wissenschaftliche Studien zur Risikobewertung für den Menschen .
Studien zur Hormonstörung
This compound kann mit Hormonstörungen in Verbindung gebracht werden . Daher wird es in der wissenschaftlichen Forschung verwendet, um seine Auswirkungen auf das Hormonsystem zu untersuchen .
Forschung zu Stoffwechselkrankheiten
This compound ist auch mit verschiedenen Stoffwechselkrankheiten verbunden . Es wird in der Forschung eingesetzt, um seine Auswirkungen auf Stoffwechselprozesse zu verstehen .
Weichmacher für Kunststoffe
This compound ist ein hochmolekulares Phthalat, das hauptsächlich als Weichmacher für Kunststoffe verwendet wird . Daher ist die Exposition gegenüber this compound in der Umwelt mit dem zunehmenden Einsatz von Kunststoffen weltweit verbreitet .
Biomarker-Identifizierung
Der im Urin ausgeschiedene Hauptmetabolit war MCiNP, was darauf hindeutet, dass er ein nützlicher Biomarker sein könnte . Daher kann this compound in Studien zur Biomarker-Identifizierung eingesetzt werden .
Wirkmechanismus
Target of Action
Diisooctyl phthalate-d4, also known as DiDP, is a high-molecular-weight phthalate primarily used as a plasticizer for plastics . It is associated with endocrine disruption and various metabolic diseases . The primary targets of Diisooctyl phthalate-d4 are the endocrine system and metabolic processes within the body .
Mode of Action
Diisooctyl phthalate-d4 interacts with its targets by being metabolized into various metabolites, including mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites interact with the endocrine system and metabolic processes, potentially leading to disruptions .
Biochemical Pathways
Diisooctyl phthalate-d4 is metabolized into MiDP, MHiDP, MCiNP, and MOiDP . These metabolites are involved in various biochemical pathways, affecting the endocrine system and metabolic processes . The degradation pathway of DiDP was analyzed, and it was found that DiDP was decomposed into phthalates and then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
Diisooctyl phthalate-d4 is rapidly and extensively metabolized to its metabolites . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . Diisooctyl phthalate-d4 and its major metabolites were also distributed in various tissues in significant quantities .
Result of Action
The molecular and cellular effects of Diisooctyl phthalate-d4’s action are primarily related to endocrine disruption and metabolic diseases . The specific effects can vary depending on the individual’s health, age, and other factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisooctyl phthalate-d4. Exposure to Diisooctyl phthalate-d4 in the environment has become common with the increasing use of plastics around the world . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Diisooctyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism. It interacts with various enzymes and proteins involved in the degradation of phthalates. For instance, enzymes such as phthalate dioxygenase and phthalate dehydrogenase are known to catalyze the breakdown of phthalates into less harmful compounds. Diisooctyl phthalate-d4 is hydrolyzed by these enzymes into monoesters and subsequently into phthalic acid, which is further metabolized through the tricarboxylic acid cycle . The interactions between diisooctyl phthalate-d4 and these enzymes are primarily based on substrate-enzyme binding, where the compound fits into the active site of the enzyme, facilitating its breakdown.
Cellular Effects
Diisooctyl phthalate-d4 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, diisooctyl phthalate-d4 can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones, leading to altered gene expression and metabolic imbalances . This disruption can result in various cellular effects, including changes in cell proliferation, differentiation, and apoptosis. Additionally, diisooctyl phthalate-d4 has been observed to affect the activity of antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase, which play crucial roles in maintaining cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of diisooctyl phthalate-d4 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Diisooctyl phthalate-d4 binds to nuclear receptors such as the peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism and inflammation . This binding can either activate or inhibit the receptor’s activity, resulting in altered gene expression patterns. Additionally, diisooctyl phthalate-d4 can inhibit the activity of enzymes involved in steroidogenesis, leading to reduced synthesis of steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisooctyl phthalate-d4 can change over time due to its stability and degradation. Studies have shown that diisooctyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of metabolites such as monoesters and phthalic acid . Long-term exposure to diisooctyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of diisooctyl phthalate-d4 vary with different dosages in animal models. At low doses, diisooctyl phthalate-d4 may have minimal or no observable effects on cellular function. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and metabolic disturbances . Threshold effects have been observed, where specific doses of diisooctyl phthalate-d4 result in significant changes in gene expression and enzyme activity . Toxicity studies in animal models have shown that high doses of diisooctyl phthalate-d4 can lead to adverse effects such as liver damage, reduced fertility, and developmental abnormalities .
Metabolic Pathways
Diisooctyl phthalate-d4 is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is initially hydrolyzed by esterases to form monoesters, which are further metabolized to phthalic acid . Phthalic acid is then processed through the tricarboxylic acid cycle, where it undergoes decarboxylation and oxidation to produce energy . Enzymes such as phthalate dioxygenase and phthalate dehydrogenase play crucial roles in these metabolic pathways, facilitating the breakdown and removal of diisooctyl phthalate-d4 from the system .
Transport and Distribution
Diisooctyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often bound to transport proteins such as albumin in the bloodstream . Once inside the cell, diisooctyl phthalate-d4 can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of diisooctyl phthalate-d4 within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of diisooctyl phthalate-d4 can affect its activity and function. Diisooctyl phthalate-d4 is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, diisooctyl phthalate-d4 can be found in lipid droplets, where it may influence lipid storage and mobilization . The localization of diisooctyl phthalate-d4 is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments .
Eigenschaften
IUPAC Name |
bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPVINAQGWBRJ-MIQLSMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334435 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209087-06-7 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)



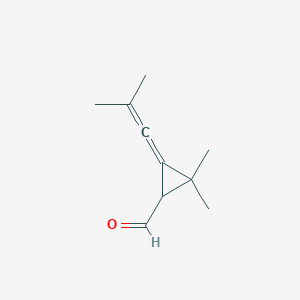
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
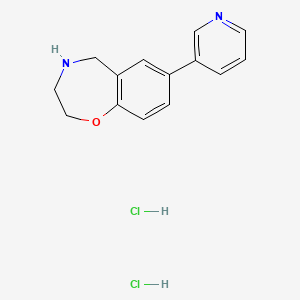



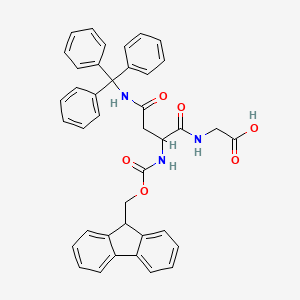
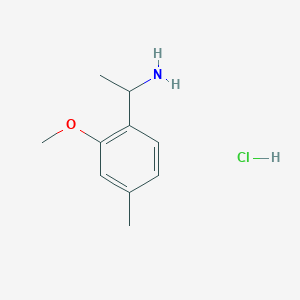
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)

